Class-Level CDK Inhibitory Activity: N7-Cyclopentyl vs. N7-Arylalkyl Pyrazolo[1,5-a]pyrimidine Analogs
The target compound belongs to a patent-defined class of trisubstituted 7-aminopyrazolo[1,5-a]pyrimidines claimed as cyclin-dependent kinase inhibitors. In the seminal structure-activity relationship (SAR) study by Paruch et al. (2007), the N7-substituent was identified as a key determinant of CDK2 potency and cellular antiproliferative activity. The literature-optimized lead compound BS-194, which incorporates an N7-(4-hydroxycyclohexyl)amino group, displays CDK2 IC50 = 3 nM, CDK1 IC50 = 30 nM, CDK7 IC50 = 250 nM, and CDK9 IC50 = 90 nM [1]. Separately, a closely related N7-(4-aminomethylpyridine) analog from US Patent 2006/0128725 exhibited CDK2 IC50 values of 20 nM (cyclin A) and 29 nM (cyclin E) [2]. The N7-cyclopentyl substitution of the target compound represents a distinct steric and lipophilic profile relative to these characterized comparators, but no head-to-head enzymatic or cellular data for this specific compound have been reported in the public domain. All differentiation claims are therefore class-level inferences until direct experimental comparison is performed.
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N7-(4-aminomethylpyridine) analog: CDK2/cyclin A IC50 = 20 nM, CDK2/cyclin E IC50 = 29 nM; BS-194 (N7-4-hydroxycyclohexyl): CDK2 IC50 = 3 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant CDK2 kinase assays with cyclin A or cyclin E; BS-194 data from radiometric filtration assay |
Why This Matters
Procurement decisions cannot be based on potency differentiation without direct comparative data; users must request vendor-provided QC or screening data before selection.
- [1] Paruch, K.; Dwyer, M. P.; Alvarez, C.; et al. Pyrazolo[1,5-a]pyrimidines as Orally Available Inhibitors of Cyclin-Dependent Kinase 2. Bioorg. Med. Chem. Lett. 2007, 17 (22), 6220–6223. View Source
- [2] Guzi, T. J.; Paruch, K.; Dwyer, M. P.; et al. Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. U.S. Patent Application 2006/0128725 A1, June 15, 2006. [Compound III, CDK2 IC50 data] View Source
